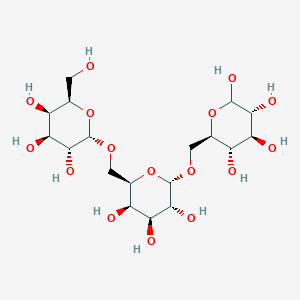

D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose

Übersicht

Beschreibung

D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose is a trisaccharide consisting of two alpha-D-galactopyranose residues and a D-glucopyranose residue joined in sequence by (1->6) glycosidic bonds . This compound is naturally found in certain foods such as cocoa, cocoa products, common hazelnuts, and potatoes . It is also a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose involves the enzymatic hydrolysis of polysaccharides containing alpha-D-galactopyranose and D-glucopyranose units. Specific glycosidases, such as alpha-galactosidase, are used to cleave the glycosidic bonds, resulting in the formation of the trisaccharide .

Industrial Production Methods

Industrial production of D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose typically involves the extraction from natural sources such as Rehmannia glutinosa. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using alpha-galactosidase to break down the glycosidic bonds.

Oxidation: Oxidizing agents such as periodic acid can be used to oxidize the hydroxyl groups on the sugar units.

Glycosylation: Glycosylation reactions can be carried out using glycosyl donors and acceptors under acidic or enzymatic conditions.

Major Products Formed

Hydrolysis: Produces D-galactose and melibiose.

Oxidation: Results in the formation of aldehydes or carboxylic acids depending on the extent of oxidation.

Glycosylation: Leads to the formation of various glycosides depending on the glycosyl donor and acceptor used.

Wissenschaftliche Forschungsanwendungen

D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose has several scientific research applications:

Chemistry: Used as a substrate in enzymatic assays to study glycosidase activity.

Biology: Investigated for its role in carbohydrate metabolism and its presence in various biological systems.

Medicine: Studied for its potential effects on insulin release and glucose metabolism.

Industry: Utilized in the food industry as a functional ingredient due to its presence in natural food sources.

Wirkmechanismus

The mechanism of action of D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose involves its interaction with specific enzymes and receptors in biological systems. For example, it can act as a substrate for alpha-galactosidase, leading to the hydrolysis of the glycosidic bonds and the release of monosaccharides . Additionally, it may influence glucose metabolism by modulating the activity of enzymes involved in glycolysis and gluconeogenesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Alpha-D-Galp-(1->6)-D-Galp: A disaccharide consisting of two alpha-D-galactopyranose residues joined by a (1->6) glycosidic bond.

Manninotriose: Another trisaccharide with a similar structure but different glycosidic linkages.

Uniqueness

D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose is unique due to its specific sequence of glycosidic bonds and its presence in both natural food sources and microbial metabolites . Its ability to undergo various chemical reactions and its applications in different scientific fields further highlight its distinct properties.

Eigenschaften

IUPAC Name |

(3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(20)11(24)14(27)17(33-4)31-3-6-9(22)12(25)15(28)18(34-6)30-2-5-8(21)10(23)13(26)16(29)32-5/h4-29H,1-3H2/t4-,5-,6-,7+,8-,9+,10+,11+,12+,13-,14-,15-,16?,17+,18+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJQEBRMDXPWNX-SMGIPPFUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H](C(O3)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30928283 | |

| Record name | Hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13382-86-0 | |

| Record name | Hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine](/img/structure/B8084955.png)

![3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.5]decan-4-yl]propanoic acid](/img/structure/B8084990.png)

![1-[2-(3,4-Diethoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione](/img/structure/B8085010.png)

![2-Benzyl-8-[4-cyano-3-(trifluoromethyl)phenyl]-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B8085034.png)

![2-[3-[(2-Methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonan-9-yl]acetic acid](/img/structure/B8085039.png)